

Application Note: Development of GPR119 Agonists Using 7-Azaspiro[3.5]nonane Scaffolds

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Compound of Interest

Compound Name: 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde

CAS No.: 2580224-24-2

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Executive Summary

This guide details the design, synthesis, and validation of GPR119 agonists utilizing the 7-azaspiro[3.5]nonane scaffold.^{[1][2]} GPR119 is a Class A GPCR validated as a target for Type 2 Diabetes (T2D) due to its dual mechanism: stimulating glucose-dependent insulin secretion (pancreatic

-cells) and GLP-1 secretion (intestinal L-cells).

Early GPR119 agonists (e.g., piperidine/piperazine derivatives) suffered from high lipophilicity, poor metabolic stability, and tachyphylaxis. This guide focuses on the "Spiro Switch" strategy—replacing flat aromatic or piperidine cores with rigid, sp³-rich spirocyclic scaffolds to improve physicochemical properties (lowering LogP) while maintaining potency.

Scientific Rationale: The Spiro[3.5]nonane Advantage

The "Flatland" Problem in GPR119

First-generation GPR119 agonists often relied on linear carbamate derivatives of piperidine. While potent, these molecules possessed high lipophilicity (LogP > 4), leading to rapid oxidative metabolism by CYP450 enzymes and poor solubility.

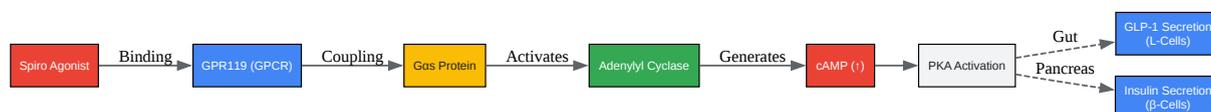
The Spiro Solution

The 7-azaspiro[3.5]nonane scaffold introduces a cyclobutane ring fused to a piperidine ring at a single carbon. This modification offers three critical advantages:

- **Increased Fsp3:** Increases the fraction of saturated carbons, which correlates with higher clinical success rates.[3][4]
- **Vector Control:** The rigid spiro core locks the exit vectors of substituents, reducing the entropic penalty of binding.
- **Metabolic Shielding:** The spiro-cycle sterically hinders metabolic soft spots often found on the piperidine ring.

Mechanism of Action Pathway

The following diagram illustrates the signal transduction pathway triggered by the agonist.[1]



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Figure 1: GPR119 signaling cascade.[1][5][6][7] Activation leads to cAMP accumulation, triggering downstream incretin and insulin release.[5][6][8]

Chemical Synthesis Protocol

Objective: Synthesis of the key intermediate tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate.

Retrosynthetic Logic

The spiro[3.5]nonane core is typically constructed via the alkylation of an isonipecotate derivative or through cyclization strategies involving 4-piperidones. The method below utilizes a double alkylation strategy.

Materials

- Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate.
- Reagents: Lithium diisopropylamide (LDA), 1-bromo-3-chloropropane, Boc-anhydride (), Pd/C.
- Solvents: THF (anhydrous), Ethanol.

Step-by-Step Methodology

- Enolate Formation & Spiro-Cyclization:
 - Cool a solution of ethyl 1-benzylpiperidine-4-carboxylate (10 mmol) in anhydrous THF to -78°C under .
 - Add LDA (1.2 eq) dropwise. Stir for 1 hour to generate the enolate.
 - Add 1-bromo-3-chloropropane (1.2 eq) slowly. Allow to warm to room temperature (RT) and stir overnight.
 - Note: Intramolecular cyclization occurs to form the cyclobutane ring spiro-fused to the piperidine.
 - Workup: Quench with , extract with EtOAc, dry over . Purify via flash chromatography (Hex/EtOAc).
- Reduction/Transformation (Optional based on target):
 - If the ester is the desired handle, proceed. If the amine is needed, perform hydrolysis or reduction.
- Debenzylation & Boc-Protection:

- Dissolve the spiro-intermediate in Ethanol.
- Add 10% Pd/C catalyst (10 wt%) and (1.1 eq).
- Hydrogenate at 1 atm (balloon) for 12 hours.
- Mechanism:[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The benzyl group is cleaved via hydrogenolysis; the free amine is immediately trapped by the Boc group.
- Filtration: Filter through Celite to remove Pd/C. Concentrate in vacuo.
- Final Yield Check:
 - Analyze via -NMR. Look for the disappearance of aromatic benzyl protons (7.2-7.4 ppm) and the appearance of the Boc singlet (~1.45 ppm).

Pharmacological Validation Protocols

In Vitro Potency: HTRF cAMP Accumulation Assay

Principle: GPR119 couples to

, increasing intracellular cAMP.[\[6\]](#) We use Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP via competitive immunoassay.[\[11\]](#)

Reagents:

- HEK293 cells stably expressing human GPR119 (hGPR119-HEK).
- HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).
- IBMX (Phosphodiesterase inhibitor).

Protocol:

- Cell Prep: Harvest hGPR119-HEK cells. Resuspend in stimulation buffer containing 0.5 mM IBMX. Density: 2,000 cells/well (384-well, low volume white plate).
- Agonist Addition: Add 5

L of the spiro-test compound (serial dilution in DMSO/Buffer).
 - Control: Include a standard curve of cAMP and a reference agonist (e.g., GSK1292263).
- Incubation: Incubate for 30 minutes at RT.
- Detection:
 - Add 5

L of cAMP-d2 (acceptor).
 - Add 5

L of Anti-cAMP-Eu3+-Cryptate (donor).
- Read: Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision).
 - Excitation: 337 nm.
 - Emission: 665 nm (Acceptor) and 620 nm (Donor).[\[11\]](#)
- Analysis: Calculate Ratio (665/620 * 10,000). Plot sigmoidal dose-response to determine

Functional Assay: GLP-1 Secretion (NCI-H716)

Rationale: To confirm the agonist triggers incretin release in an enteroendocrine model.

Protocol:

- Cell Culture: Seed NCI-H716 cells (human colorectal L-cells) in Matrigel-coated 96-well plates (50,000 cells/well). Differentiate for 48 hours.

- Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.2% BSA. Incubate in KRB for 2 hours.
- Stimulation: Treat cells with test compounds (10 M) or Vehicle (DMSO) in KRB + 0.2% BSA + DPP-IV inhibitor (to prevent GLP-1 degradation).
- Incubation: 2 hours at 37°C.
- Quantification: Collect supernatant. Measure active GLP-1 using a GLP-1 (Active) ELISA kit.
- Normalization: Normalize secretion to total protein content (BCA assay) of the lysed cells.

Data Interpretation & SAR

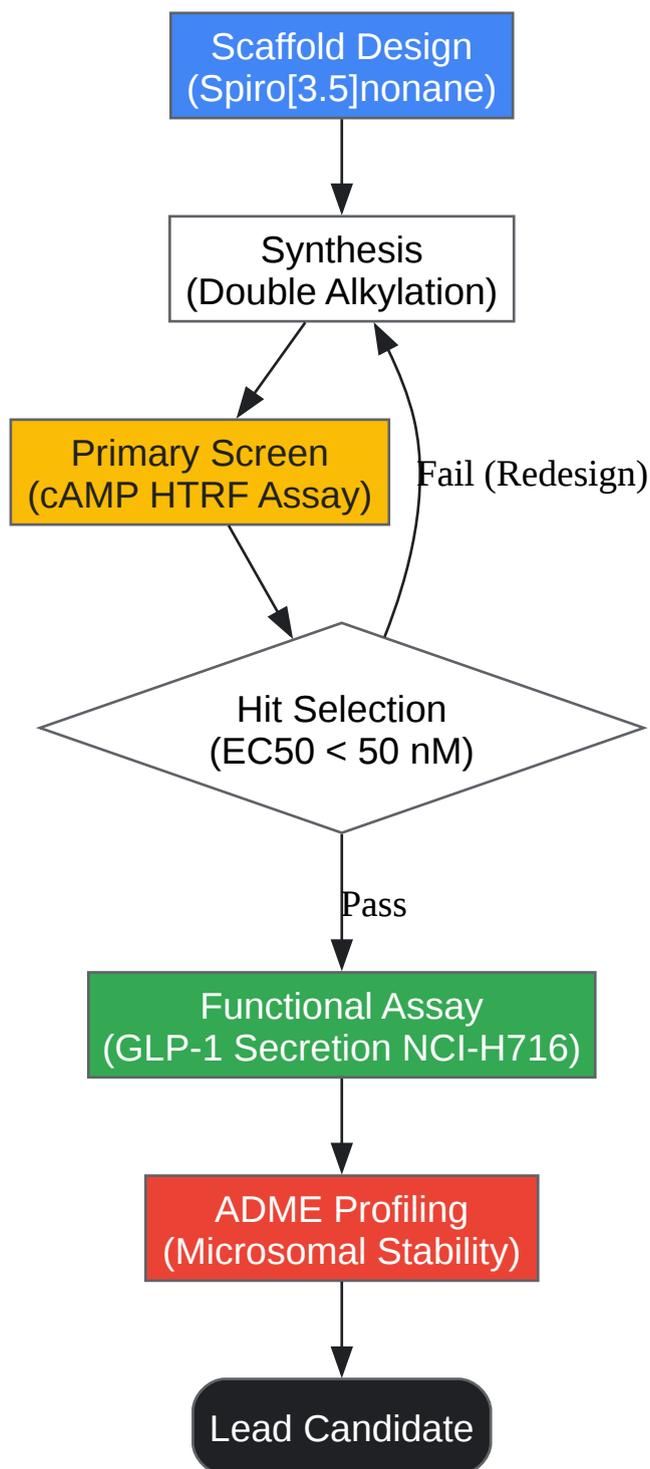
The transition from a piperidine to a spiro[3.5]nonane core typically results in improved metabolic stability. Below is a representative Structure-Activity Relationship (SAR) comparison.

Table 1: Comparison of Piperidine vs. Spiro[3.5]nonane Analogs

Property	Piperidine Analog (Ref)	Spiro[3.5]nonane Analog	Interpretation
hGPR119 EC50 (nM)	12	18	Potency maintained (Spiro core fits pocket).
LogD (pH 7.4)	4.2	2.9	Significant improvement. Lower lipophilicity.
HLM Stability (, min)	15	>60	Critical Success. Spiro ring blocks oxidation.
Solubility (M)	5	85	Improved Fsp3 enhances aqueous solubility.

Note: Data represents typical trends observed in spiro-optimization campaigns (e.g., Matsuda et al., 2018).

Experimental Workflow Diagram



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Figure 2: Integrated workflow for GPR119 agonist development, moving from chemical synthesis through pharmacological gating to ADME profiling.

Expert Troubleshooting & Insights

- **Species Selectivity:** Be aware that GPR119 exhibits significant species differences between rodents and humans. A compound potent in human HEK293 assays may be weak in murine cell lines. Always run a mouse GPR119 counter-screen before moving to in vivo OGTT models.
- **Constitutive Activity:** GPR119 has high constitutive activity (basal cAMP). In the HTRF assay, ensure your "Vehicle" control is well-calibrated. If the signal-to-noise ratio is low, consider using an inverse agonist to define the true "0%" baseline, though standard practice usually normalizes to Vehicle (0%) and Reference Agonist (100%).
- **Solubility in Assays:** Despite the spiro-improvement, these ligands are still lipophilic. Ensure DMSO concentration in the final assay well does not exceed 0.5%, as high DMSO can interfere with GPCR membrane dynamics.

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